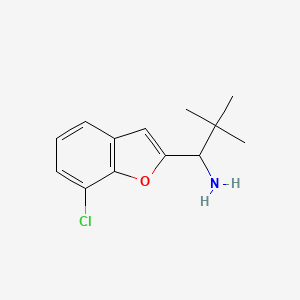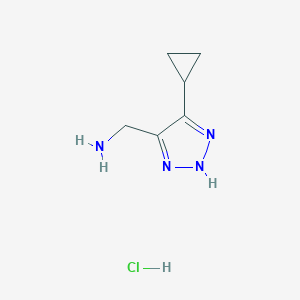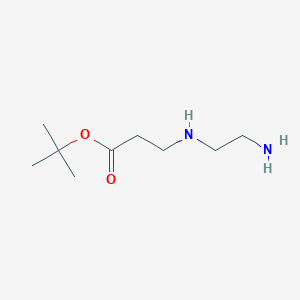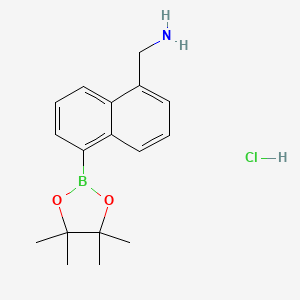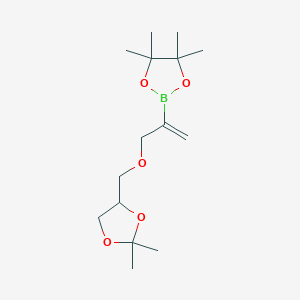![molecular formula C8H9NOS B13501961 {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol is a heterocyclic compound that features a fused ring system combining thiophene and pyrrole moieties. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol typically involves the condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole in the presence of a catalyst such as Amberlyst 15 . Another method includes the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various alkyl halides in the presence of sodium hydride in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antiviral agent, particularly against hepatitis C virus and neurotropic alphaviruses
Wirkmechanismus
The mechanism of action of {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol involves its role as an allosteric inhibitor. It binds to a site on the target enzyme distinct from the active site, causing a conformational change that reduces the enzyme’s activity . This mechanism is particularly relevant in its antiviral and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
- 4-Substituted 5-(1H-pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles
- N-Substituted Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylates
Uniqueness
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as an allosteric inhibitor sets it apart from other similar compounds, making it a valuable target for drug development and biochemical research .
Eigenschaften
Molekularformel |
C8H9NOS |
|---|---|
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
(4-methylthieno[3,2-b]pyrrol-2-yl)methanol |
InChI |
InChI=1S/C8H9NOS/c1-9-3-2-8-7(9)4-6(5-10)11-8/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
CEDDXRUTYYFMMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=C(S2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


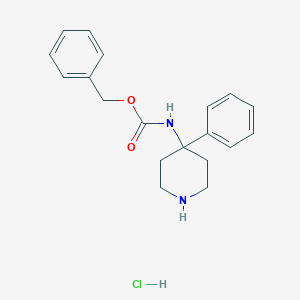
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
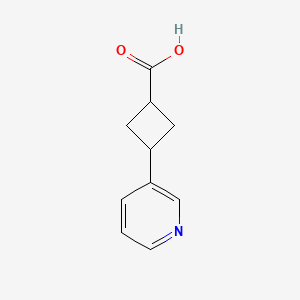
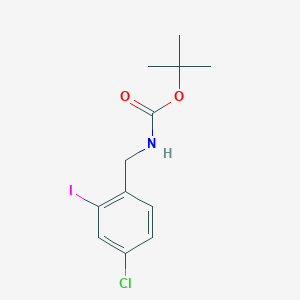
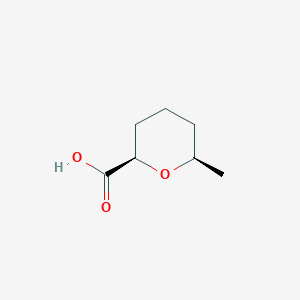
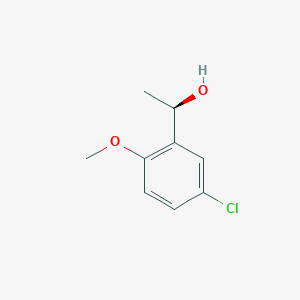
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)

